

Off-target effects of PB17-026-01 at high concentrations

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Compound of Interest

Compound Name: PB17-026-01

Cat. No.: B12389998

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Technical Support Center: PB17-026-01

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **PB17-026-01**, a compound identified in research as a potent and selective STK17B inhibitor, also referred to as compound 11s in some publications. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-targets of **PB17-026-01** at a concentration of 1 μM ?

At a screening concentration of 1 μM , **PB17-026-01** (referred to as 11s) has shown potent activity against its intended target, STK17B. However, some off-target binding has been observed. The table below summarizes the kinases that showed significant displacement of an immobilized ligand in a competitive binding assay.

Q2: How does the binding affinity of **PB17-026-01** for its primary target compare to its off-targets?

The binding affinity, as determined by the dissociation constant (K_d), provides a more precise measure of the interaction between the compound and a kinase. The lower the K_d value, the higher the binding affinity.

Q3: What are the inhibitory concentrations (IC50) of **PB17-026-01** against its primary and key off-targets in enzymatic and cell-based assays?

The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the activity of a kinase by 50%. This has been measured in both biochemical (enzyme) and cellular (NanoBRET) assays to assess the compound's potency and selectivity in different environments.

Troubleshooting Guide

Issue: Unexpected cellular phenotype observed at high concentrations of **PB17-026-01**.

Possible Cause: Off-target effects due to inhibition of kinases other than STK17B. At higher concentrations, **PB17-026-01** may inhibit other kinases such as CAMKK1, CAMKK2, and AURKB, leading to unintended biological consequences.

Troubleshooting Steps:

- Review Kinase Selectivity Profile: Refer to the kinase selectivity data provided in this guide to identify potential off-targets that could be responsible for the observed phenotype.
- Dose-Response Experiment: Perform a dose-response experiment to determine if the phenotype is concentration-dependent. A significant effect only at high concentrations is indicative of an off-target effect.
- Use a More Selective Probe (if available): If the off-target activity is confounding your results, consider using a more selective chemical probe for STK17B if one becomes available.
- Orthogonal Approach: Use a complementary method, such as siRNA or CRISPR-Cas9 mediated knockdown of STK17B, to confirm that the primary phenotype of interest is due to the inhibition of STK17B and not an off-target.

Issue: Discrepancy between biochemical and cellular assay results.

Possible Cause: Differences in assay format, ATP concentration, and the cellular environment can lead to variations in measured potency and selectivity. For example, robust inhibition of CAMKK2 was observed in the binding assay but not in the enzyme assay.

Troubleshooting Steps:

- **Consider Assay Type:** Be mindful of the limitations of each assay. Binding assays (like KINOMEscan) measure the direct interaction between the compound and the kinase, while enzyme assays measure the inhibition of catalytic activity. Cellular assays (like NanoBRET) provide insights into target engagement within a more biologically relevant context.
- **ATP Concentration:** The IC50 value in enzyme assays is dependent on the concentration of ATP. Ensure that the ATP concentration used in your assay is close to the physiological Km for the kinase of interest.
- **Cellular Permeability and Efflux:** In cellular assays, the intracellular concentration of the compound may be lower than the applied concentration due to poor cell permeability or active efflux by transporters.

Quantitative Data Summary

Table 1: Kinase Selectivity of **PB17-026-01** (11s) at 1 μ M in a Competitive Binding Assay (scanMAX)[1]

Kinase Target	Percent Displacement of Ligand at 1 μ M
STK17B	>75%
CAMKK2	>75%
CAMKK1	>75%
AURKB	>75%
PIM2	>75%
MET	>75% (False Positive)
NEK6	>75% (False Positive)
WEE1	>75% (False Positive)
STK38L	71%
STK17A	27%

Note: MET, NEK6, WEE1, and STK38L were later shown to be false positives in dose-response experiments.

Table 2: Binding Affinity (Kd) of **PB17-026-01** (11s) for Key Kinases[1]

Kinase Target	Kd (nM)
STK17B	5.6
CAMKK2	-
CAMKK1	-
AURKB	-
STK17A	-
PIM2	-

Note: Specific Kd values for off-targets were not provided in the source material.

Table 3: Inhibitory Potency (IC50) of **PB17-026-01** (11s) in Enzymatic and Cellular Assays[1]

Kinase Target	Enzyme Assay IC50 (nM)	Live Cell NanoBRET Assay IC50 (µM)
STK17B	34	-
STK17A	5,000 - 9,000	>10
CAMKK1	5,000 - 9,000	-
AURKB	5,000 - 9,000	>10
CAMKK2	No robust inhibition	2.4
STK38L	-	>10

Experimental Protocols

1. KINOMEScan™ Competitive Binding Assay (scanMAX)

- Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag.
- Methodology:
 - A panel of 403 wild-type human kinases was screened.
 - The test compound, **PB17-026-01** (11s), was added at a concentration of 1 μ M.
 - The mixture was incubated with the kinase-ligand affinity beads.
 - After incubation, the beads were washed to remove unbound kinase.
 - The amount of kinase remaining bound to the beads was quantified using qPCR.
 - Results are reported as the percentage of the kinase that is displaced by the test compound compared to a DMSO control.

2. Enzyme Inhibition Assay

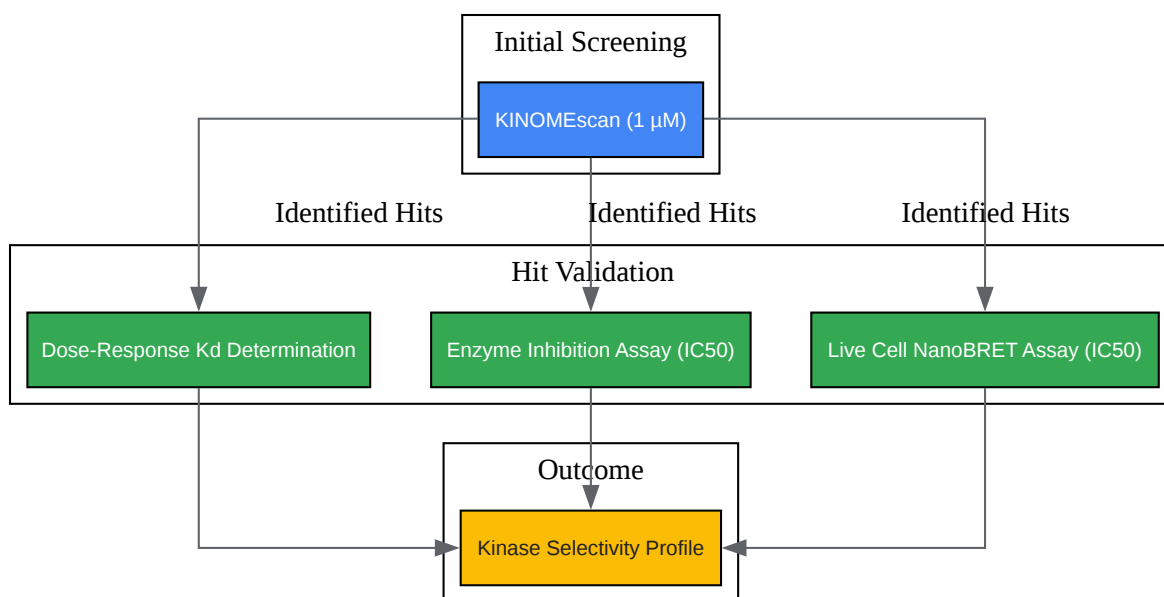
- Principle: This assay measures the direct inhibition of the catalytic activity of a purified kinase by the test compound.
- Methodology:
 - Enzyme assays were performed for the kinases identified as hits in the KINOMEScan™ assay.
 - The kinase, substrate, and ATP were incubated in the presence of varying concentrations of **PB17-026-01** (11s).
 - The phosphorylation of the substrate was measured, typically using a method that detects the product (e.g., ADP formation or phosphospecific antibody).
 - IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

3. Live Cell NanoBRET™ Target Engagement Assay

- Principle: This assay measures the binding of a test compound to a target kinase in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the kinase active site.
- Methodology:
 - Cells were engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
 - The cells were treated with varying concentrations of **PB17-026-01** (11s).
 - A cell-permeable fluorescent tracer that binds to the kinase active site was added.
 - The BRET signal was measured. Competition by the test compound for the tracer binding site results in a decrease in the BRET signal.
 - IC50 values were calculated from the dose-response curve.

Visualizations

Caption: On- and off-target inhibition profile of **PB17-026-01** at different concentrations.



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Caption: Experimental workflow for determining the kinase selectivity profile of **PB17-026-01**.

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References

- 1. A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
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